2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a propan-2-amine moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated benzene derivative under palladium-catalyzed conditions to form the corresponding boronic ester.
Amination: The boronic ester is then subjected to amination using appropriate amine sources under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine undergoes several types of chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boron moiety is introduced into various substrates.
Suzuki Coupling: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Halogenated Benzene Derivatives: Reactants in the formation of boronic esters.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine involves its ability to participate in various coupling reactions. The boron moiety in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of halogenated substrates and the formation of boron-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amine moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound without the phenyl and amine groups.
Uniqueness
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is unique due to its combination of a boron-containing dioxaborolane ring, a phenyl group, and an amine moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |
InChI Key |
BZBPIOWJVIFBSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.